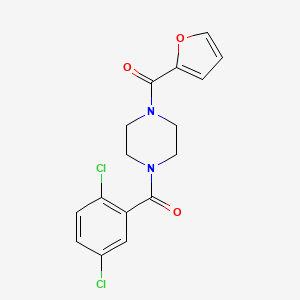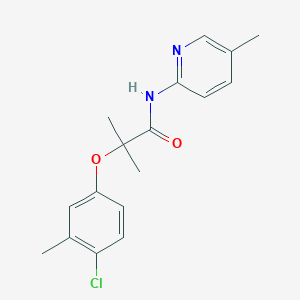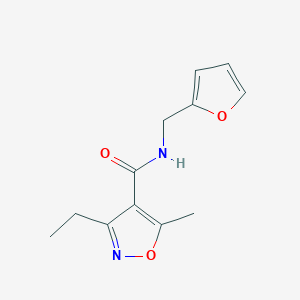
2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as DMPP, is a chemical compound that belongs to the class of amides. It has been extensively studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have potential as an analgesic and anesthetic agent. In agriculture, 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential as a soil nitrification inhibitor, which can help reduce nitrogen losses from fertilizers and improve crop yields. In environmental science, 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential as a biodegradable solvent and surfactant.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of the nitrifying bacteria in the soil. This can help reduce the conversion of ammonium to nitrate, which can lead to reduced nitrogen losses from fertilizers and improved crop yields.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide may have potential effects on the liver and kidneys, and further research is needed to fully understand the biochemical and physiological effects of 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including further studies on its potential applications in medicine, agriculture, and environmental science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. Finally, there is a need for the development of more cost-effective and efficient synthesis methods for 2-(2,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-16(13(2)11-12)21-14(3)17(20)18-15-7-9-19(4)10-8-15/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNDBBYOAQHIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4433887.png)


![8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4433896.png)

![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)



![(2R)-3-(benzyloxy)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B4433913.png)
![6-bromo-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4433919.png)